Product packaging for 4-(4-Bromo-2-chlorophenoxy)aniline(Cat. No.:)

4-(4-Bromo-2-chlorophenoxy)aniline

Cat. No.: B14911751
M. Wt: 298.56 g/mol
InChI Key: JZYUKSVLNSNOPW-UHFFFAOYSA-N
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Description

Significance of Halogenated Aniline (B41778) and Phenoxy Structures in Organic Chemistry

Halogenated aromatic compounds, including halogenated anilines and phenols, are fundamental building blocks in organic synthesis. bldpharm.com Their importance stems from their role as versatile intermediates in the construction of more complex, often biologically active, molecules. aksci.com Aryl halides are critical precursors for a multitude of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. bldpharm.com

The aniline moiety, an amino group attached to a benzene (B151609) ring, is a feature of many dyes, pharmaceuticals, and other organic materials. nih.gov The halogenation of anilines, however, requires careful strategic consideration. The strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic substitution, which can lead to multiple halogenations. chemicalbook.comresearchgate.net To achieve controlled, regioselective halogenation, chemists often employ protecting group strategies, such as the temporary conversion of the amine to an amide, to moderate its reactivity before introducing the halogen. researchgate.netbldpharm.com 4-Bromoaniline (B143363), for example, is a widely used intermediate, serving as a precursor in the synthesis of azo dyes and as a substrate in coupling reactions like the Gomberg-Bachmann reaction. wikipedia.orgnih.gov

Research Context of 4-(4-Bromo-2-chlorophenoxy)aniline within Aryloxyaniline Chemistry

The compound This compound (CAS No. 71258-04-3) is a specific example within the aryloxyaniline class, structurally defined by the fusion of a halogenated aniline and a halogenated phenol (B47542) moiety through an ether linkage. While detailed academic publications focusing exclusively on this molecule are not prevalent, its structure makes it a subject of interest, embodying the combination of the key chemical features discussed previously.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 71258-04-3 organic-chemistry.org
Molecular Formula C₁₂H₉BrClNO organic-chemistry.org
Molecular Weight 298.56 g/mol organic-chemistry.org

The synthesis of this compound would likely be achieved through a copper-catalyzed cross-coupling reaction, a method historically known as the Ullmann condensation or Ullmann-type reaction. sigmaaldrich.com This reaction is a cornerstone for the formation of aryl ethers and aryl amines. chemicalbook.com The process typically involves the coupling of an aryl halide with an alcohol, phenol, or amine in the presence of a copper catalyst, often at elevated temperatures. sigmaaldrich.com Modern variations of this reaction have been developed that use soluble copper catalysts with specific ligands, sometimes allowing for milder reaction conditions. researchgate.netresearchgate.net A plausible route to this compound would involve the Ullmann condensation between 4-bromo-2-chlorophenol (B165030) and 4-aminophenol (B1666318) , or alternatively, the reaction of 4-bromo-2-chloroaniline (B1269894) with a suitable hydroquinone (B1673460) derivative.

The precursor, 4-Bromo-2-chloroaniline (CAS No. 38762-41-3), is a well-characterized solid compound. organic-chemistry.org A multistep synthesis to produce it from aniline has been reported, involving acetylation to form acetanilide (B955), followed by chlorination and bromination, and finally hydrolysis to reveal the amine. bldpharm.com

Table 2: Physical Properties of the Precursor 4-Bromo-2-chloroaniline

Property Value Source
CAS Number 38762-41-3 chemicalbook.com
Molecular Formula C₆H₅BrClN chemicalbook.com
Molecular Weight 206.47 g/mol organic-chemistry.org
Melting Point 70-72 °C organic-chemistry.org
Appearance Solid organic-chemistry.org

The crystal structure of 4-Bromo-2-chloroaniline has been elucidated by X-ray diffraction, providing precise insights into its molecular geometry and intermolecular interactions. The study reveals that the molecule is nearly planar. In the crystal lattice, molecules are linked by intermolecular N—H···N and weaker N—H···Br hydrogen bonds, which organize the molecules into sheets.

Table 3: Crystallographic Data for 4-Bromo-2-chloroaniline

Parameter Value Source
Formula C₆H₅BrClN
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9423 (16)
b (Å) 14.896 (3)
c (Å) 6.8481 (14)
β (°) 114.33 (3)
Volume (ų) 737.9 (3)
Z 4

Overview of Key Academic Research Areas for Substituted Aryloxyanilines

The academic interest in substituted aryloxyanilines and related diphenyl ethers is largely driven by their potential applications in medicinal chemistry and materials science.

Antimicrobial and Antiparasitic Agents: A significant body of research explores diphenyl ether derivatives as potential therapeutic agents. For instance, 3-chloro-4-(4-chlorophenoxy) aniline has been investigated for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Other studies have demonstrated that substituted diphenyl ethers can be potent inhibitors of bacterial enzymes, making them promising candidates for new antibiotics. chemsrc.comresearchgate.net The inclusion of halogen atoms, such as in 4-bromo-2-chlorophenyl derivatives, has been noted to induce or enhance antimicrobial properties. nih.gov

Anticancer Research: Arylpiperazine derivatives, which can be synthesized from aniline precursors, are being investigated for their potential as anticancer agents due to their ability to interact with various molecular targets implicated in cancer.

Materials Science: The unique electronic and structural properties of aromatic compounds containing heavy atoms like bromine have led to their investigation for applications in materials science. For example, benzylidene aniline derivatives containing bromo- and chloro-substituents have been synthesized and characterized for their third-order nonlinear optical (NLO) properties, which are of interest for optical limiting and switching devices.

Synthetic Methodology: The development of efficient and selective methods for synthesizing these complex structures remains an active area of research. For example, studies on the Ullmann-type C-N bond formation have focused on creating milder, more versatile catalytic systems that tolerate a wide range of functional groups, including the selective N-arylation of aminophenols to produce aryloxyaniline-like structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrClNO B14911751 4-(4-Bromo-2-chlorophenoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

4-(4-bromo-2-chlorophenoxy)aniline

InChI

InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2

InChI Key

JZYUKSVLNSNOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization of 4 4 Bromo 2 Chlorophenoxy Aniline

Vibrational Spectroscopy Applications for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 4-(4-bromo-2-chlorophenoxy)aniline is expected to exhibit a rich array of absorption bands corresponding to its various structural components. The N-H stretching vibrations of the primary amine group are anticipated in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

A crucial feature for the confirmation of the diaryl ether structure is the C-O-C stretching vibration. The asymmetric stretching of the aryl-ether linkage typically gives rise to a strong band in the 1270-1230 cm⁻¹ region, while the symmetric stretching is expected around 1075-1020 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1600-1400 cm⁻¹ range.

The presence of halogen substituents is also confirmed by characteristic absorptions in the lower frequency region of the spectrum. The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range, while the C-Br stretching vibration is typically observed at even lower wavenumbers, generally between 600 and 500 cm⁻¹. nih.gov For instance, in the related compound 4-bromo-4'-chloro benzylidene aniline (B41778), the aromatic C-Cl stretching absorption is reported in the 600-800 cm⁻¹ range, and the C-Br stretching is assigned to a band at approximately 532 cm⁻¹. nih.gov

In a study of the precursor molecule, 4-bromo-2-chloroaniline (B1269894), characteristic infrared spectral peaks were observed that can be correlated to the substituted aniline ring of the target compound. researchgate.net

Table 1: Experimental FTIR Peak Assignments for 4-Bromo-2-chloroaniline

Wavenumber (cm⁻¹)Assignment
3421NH₂ asymmetric stretching
3325NH₂ symmetric stretching
3065C-H stretching
1621NH₂ bending
1589, 1481, 1401C=C aromatic stretching
1285C-N stretching
869, 810C-H out-of-plane bending
701C-Cl stretching
621C-Br stretching

This data is for the precursor 4-bromo-2-chloroaniline and is provided for comparative purposes.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and skeletal vibrations of the aromatic rings. The symmetric vibrations of the benzene (B151609) rings are expected to be strong in the Raman spectrum. The C-Cl and C-Br stretching vibrations are also Raman active and can be used to confirm the presence of these halogens.

For the related compound 4-chloro-2-bromoaniline, a detailed Raman spectroscopic analysis has been conducted, offering insight into the expected vibrations for a similarly substituted aniline ring. researchgate.net

Table 2: Experimental Raman Peak Assignments for 4-Chloro-2-bromoaniline

Wavenumber (cm⁻¹)Assignment
3421NH₂ asymmetric stretching
3325NH₂ symmetric stretching
3060C-H stretching
1621NH₂ bending
1586, 1559C=C aromatic stretching
1285C-N stretching
680C-Cl stretching
640C-Br stretching

This data is for the related compound 4-chloro-2-bromoaniline and is provided for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the specific electronic environment of each proton. The protons of the two aromatic rings would appear as distinct multiplets in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the bromo, chloro, amino, and ether substituents. The protons on the aniline ring would show a different splitting pattern compared to the protons on the bromo-chlorophenoxy ring. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

For the key precursor, 4-bromo-2-chloroaniline, the ¹H NMR spectrum has been reported. nih.gov

Table 3: ¹H NMR Data for 4-Bromo-2-chloroaniline

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
6.44s2HNH₂
6.67d1HAr-H
7.44dd1HAr-H
7.88d1HAr-H

Solvent: CDCl₃. Data is for the precursor 4-bromo-2-chloroaniline and is provided for comparative purposes. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the region of 110-160 ppm. The carbons directly attached to the electronegative oxygen, nitrogen, chlorine, and bromine atoms would have their chemical shifts significantly influenced. The carbon attached to the bromine (C-Br) would appear further downfield, while the carbon attached to the chlorine (C-Cl) would be at a slightly higher field. The carbons of the diaryl ether linkage (C-O-C) would also have characteristic chemical shifts.

The ¹³C NMR data for the precursor 4-bromo-2-chloroaniline is available and provides a reference for the signals of one of the aromatic rings. nih.gov

Table 4: ¹³C NMR Data for 4-Bromo-2-chloroaniline

Chemical Shift (δ, ppm)
143.0
133.3
132.5
128.2
120.6
111.4

Solvent: CDCl₃. Data is for the precursor 4-bromo-2-chloroaniline and is provided for comparative purposes. nih.gov

Two-Dimensional NMR Techniques

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic rings, helping to trace the connectivity of the proton networks in each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons of the C-Br, C-Cl, and C-O bonds, by observing their long-range couplings to nearby protons.

Currently, specific 2D NMR data for this compound is not available in the surveyed literature. However, the application of these techniques would be the standard and necessary approach for the complete and unequivocal structural confirmation of this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and auxochromes.

In the case of this compound, the primary chromophores are the two aromatic benzene rings. These rings contain delocalized π-electrons that can undergo π → π* transitions when they absorb UV radiation. The presence of substituents on these rings significantly modifies their absorption characteristics. The amine (-NH₂), ether (-O-), bromine (-Br), and chlorine (-Cl) groups all possess non-bonding electrons (n-electrons) and function as auxochromes.

Auxochromes can influence the energy of the electronic transitions. The lone pairs on the nitrogen of the aniline moiety and the oxygen of the ether linkage extend the conjugation of the aromatic systems, which typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. These groups can also give rise to n → π* transitions, which are generally of lower intensity than π → π* transitions. researchgate.netrsc.org

While specific experimental UV-Vis spectral data for this compound is not widely published, the expected electronic transitions can be inferred from its structure. The spectrum would likely be a composite of the transitions originating from the substituted aniline and substituted phenoxy moieties. Aniline itself exhibits a primary absorption band around 230 nm and a secondary, broader band around 280 nm. The presence of the bromo-chlorophenoxy group is expected to further shift these absorptions.

Table 1: Expected Electronic Transitions for this compound

Type of Transition Involved Orbitals Responsible Molecular Moiety Expected Absorption Region (λmax)
π → πBonding π to anti-bonding πPhenyl rings~230 - 260 nm
π → πBonding π to anti-bonding πAniline and Phenoxy systems~270 - 300 nm
n → πNon-bonding n to anti-bonding πAmine (-NH₂), Ether (-O-)> 290 nm (typically low intensity)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, a molecule is ionized, and the resulting molecular ion and its fragment ions are detected. This provides the exact molecular weight and crucial information about the molecule's structure. libretexts.org

The molecular formula for this compound is C₁₂H₉BrClNO. The presence of two halogen atoms, bromine and chlorine, which have distinct and abundant natural isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%; ³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), results in a highly characteristic isotopic pattern for the molecular ion peak. chemguide.co.uk This pattern would appear as a cluster of peaks at M+, M+2, and M+4, with their relative intensities dictated by the statistical probability of the different isotopic combinations.

The fragmentation of the molecular ion upon electron impact ionization provides a roadmap of the molecule's assembly. For this compound, the most probable initial fragmentation is the cleavage of the ether bond (C-O), a common pathway for diphenyl ethers. libretexts.org This would result in two main fragment ions corresponding to the two substituted aromatic rings.

Key Predicted Fragmentation Pathways:

Ether Bond Cleavage: The primary fragmentation would break the C-O-C bond, leading to the formation of ions derived from the bromo-chlorophenoxy and aminophenyl parts of the molecule.

Loss of Halogens: Subsequent fragmentation could involve the loss of the bromine or chlorine atoms from the respective fragment ions.

Fragmentation of the Aniline Moiety: The aminophenyl fragment can further break down, for instance, by losing HCN, which is characteristic of aniline and its derivatives. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) Proposed Fragment Ion Formula of Ion Notes
311[M]+•[C₁₂H₉⁷⁹Br³⁵ClNO]+•Molecular ion. Exhibits a complex isotopic pattern (M+, M+2, M+4) due to Br and Cl isotopes.
203[C₆H₃⁷⁹Br³⁵ClO]+•[C₆H₃BrClO]+•Fragment from cleavage of the C-N bond and loss of NH₂.
188[C₆H₄⁷⁹BrO]+[C₆H₄BrO]+Fragment resulting from ether bond cleavage (bromophenoxy radical cation).
126[C₆H₅³⁵ClN]+[C₆H₅ClN]+Fragment resulting from ether bond cleavage (chloroaniline radical cation). nih.gov
92[C₆H₆N]+[C₆H₆N]+Loss of Cl from the chloroaniline fragment.
65[C₅H₅]+[C₅H₅]+Common fragment from the breakdown of a benzene ring.

Theoretical and Computational Studies on 4 4 Bromo 2 Chlorophenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic behavior of 4-(4-bromo-2-chlorophenoxy)aniline. These computational methods provide a detailed description of the molecule's electronic structure and are used to predict a range of its properties.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and vibrational frequencies of molecules. For derivatives of aniline (B41778), such as haloanilines, DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. globalresearchonline.netresearchgate.netasianpubs.org The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Following geometry optimization, vibrational frequency analysis is performed. This analysis predicts the infrared (IR) and Raman spectra of the molecule. globalresearchonline.netresearchgate.net For a non-linear molecule like this compound, which consists of 22 atoms, there are 60 normal modes of vibration. globalresearchonline.net Theoretical calculations often require the use of scaling factors to better match the computed frequencies with experimental values due to approximations in the theoretical models and the neglect of anharmonicity. globalresearchonline.netasianpubs.org For instance, scaling factors of 0.96 for B3LYP methods have been used for similar molecules. globalresearchonline.net The calculated vibrational frequencies, along with their corresponding IR intensities and Raman activities, allow for the assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C-C skeletal vibrations, and the stretching and bending of the C-O-C ether linkage and the NH2 group. globalresearchonline.netnih.gov

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Aniline Derivatives

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch~3500~3360~3400-3500
C-H stretch (aromatic)~3100-3000~2976-2880~3000-3100
C=C stretch (aromatic)~1600-1400~1536-1344~1400-1600
C-N stretch~1350~1296~1266-1386
C-O-C stretch~1250~1200~1200-1250

Note: The data in this table is illustrative and based on typical values for similar aniline derivatives. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. documentsdelivered.com This method calculates the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in the UV-Vis spectrum. For organic molecules, TD-DFT calculations can help identify the nature of electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic systems and molecules containing heteroatoms with lone pairs of electrons. The predicted spectra can be compared with experimental UV-Vis data to validate the computational model and gain a deeper understanding of the electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. taylorandfrancis.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the aniline ring, which is electron-rich due to the electron-donating amino group. The LUMO, on the other hand, is likely distributed over the entire molecule, including the bromo- and chloro-substituted phenyl ring. The presence of electron-withdrawing halogen substituents can lower the LUMO energy, thereby affecting the HOMO-LUMO gap. nih.gov Theoretical calculations provide the energies of these orbitals (EHOMO and ELUMO) and allow for the visualization of their spatial distribution.

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Similar Aromatic Compounds

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4-bromoanilinium perchlorate-7.273-3.1694.104
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)...-8.43-0.48.03

Source: mdpi.comsemanticscholar.org Note: This data is for related compounds and illustrates the typical range of values. Specific calculations are needed for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different values of the electrostatic potential on the molecular surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the ether linkage and the nitrogen atom of the amino group due to the presence of lone pairs of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. dtic.mil Conversely, the hydrogen atoms of the amino group and the regions around the halogen atoms can exhibit positive potential. dtic.mil This analysis helps in understanding intermolecular interactions and the preferred sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.deq-chem.com

NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge transfer. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the delocalization of electron density. The second-order perturbation theory analysis within the NBO framework provides the stabilization energy associated with these donor-acceptor interactions. For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic rings, indicating intramolecular charge transfer and resonance effects.

Investigation of Tautomerism and Conformational Isomerism in the Chemical Compound

Theoretical studies can effectively investigate the potential for tautomerism and conformational isomerism in this compound. While tautomerism is less common for this specific structure, the flexibility of the molecule allows for different spatial arrangements of its constituent parts.

The primary source of conformational isomerism in this compound is the rotation around the C-O and C-N single bonds. The dihedral angles between the two phenyl rings and the orientation of the amino group relative to the rest of the molecule can vary. Computational methods, such as relaxed potential energy surface scans, can be used to explore the energy landscape associated with these rotations. researchgate.net By calculating the energy of different conformers, it is possible to identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers that might exist in equilibrium. For similar diaryl ether structures, non-planar, "propeller-like" conformations are often found to be the most stable. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field, driven by their potential applications in optoelectronics, including optical switching and data storage. nih.gov Molecules like this compound are of theoretical interest due to their inherent donor-pi-acceptor (D-π-A) structure. The amino group (-NH₂) acts as an electron donor, the phenyl rings and ether linkage form the π-conjugated bridge, and the halogen atoms (Bromo- and Chloro-) act as electron acceptors. This intramolecular charge transfer (ICT) is a key determinant of NLO response.

Density Functional Theory (DFT) is a powerful quantum computational method used to predict the NLO properties of molecules. bohrium.comtci-thaijo.org Calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(2d,p)), can determine the key parameters governing NLO activity. bohrium.com

The primary NLO properties of interest include:

Dipole Moment (μ): Indicates the molecular asymmetry and charge distribution.

Polarizability (α): A measure of the molecule's ability to form an induced dipole moment in an electric field.

First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity. A higher β value signifies a stronger NLO response.

Studies on similar halogenated and aniline-derived compounds show that substitutions significantly influence these properties. For instance, computational analyses of fluorinated aniline derivatives and other halogenated aromatic compounds have demonstrated that the type and position of halogen atoms can tune the NLO response. bohrium.combohrium.com The introduction of electron-withdrawing groups, such as halogens, can enhance the ICT and, consequently, the hyperpolarizability. jmcs.org.mx

For this compound, DFT calculations would likely predict a significant dipole moment and a notable first-order hyperpolarizability value, suggesting its potential as an NLO material. The table below presents theoretical data for analogous compounds to illustrate the typical results obtained from such studies.

Table 1: Predicted NLO Properties of Analogous Aniline Derivatives using DFT

Compound Name Method/Basis Set Dipole Moment (μ) (Debye) Polarizability (α) (a.u.) First-order Hyperpolarizability (β) (a.u.) Source
(E)-4-Bromo-N-(2-chlorobenzylidene)-aniline B3LYP/6-311++G(d,p) 2.19 215.3 1487.4 researchgate.net
4-Bromo-N,N-dimethylaniline DFT/B3LYP 3.23 129.5 1344.9 tci-thaijo.org

This table is for illustrative purposes, showing data for structurally related molecules.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and dynamic behavior of molecules over time. researchgate.net For a molecule like this compound, which possesses rotational freedom around the ether linkage, MD simulations can provide critical insights into its preferred three-dimensional structure and how it is influenced by its environment.

Furthermore, MD simulations are invaluable for studying the effect of solvents on molecular conformation. By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), one can observe how solute-solvent interactions, such as hydrogen bonding, influence the conformational equilibrium. researchgate.net For this compound, the amino group can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor, leading to specific interactions with protic solvents.

Studies on related halogenated diphenyl ethers have used computational methods to predict physical properties and understand their environmental fate, which is heavily dependent on their molecular conformation and interactions. nih.gov Similarly, MD simulations of flexible drug molecules are routinely used to understand how they adapt their shape within biological environments. nih.gov

An MD simulation of this compound would likely reveal a non-planar "propeller-like" conformation as the most stable, similar to what has been observed in crystal structures of related diphenylamine (B1679370) and Schiff base compounds. nih.govnih.gov The simulation would also quantify the flexibility of the molecule by tracking the fluctuations of the dihedral angles over the simulation time.

Table 2: Conformational Properties of Analogous Diphenyl Compounds from Structural Studies

Compound Name Method Dihedral Angle Between Rings (°) Key Finding Source
(E)-4-Bromo-N-(2-chlorobenzylidene)-aniline X-ray Diffraction 49.8 (2) Non-planar molecule with an E configuration. nih.gov
4-Bromo-N-(4-bromo-phenyl)aniline X-ray Diffraction 47.32 (5) Non-planar with distinct pitch angles. nih.gov

This table illustrates typical conformational data for related non-planar diaryl compounds.

Computational Studies on Potential Molecular Recognition and Binding Sites (Theoretical Framework)

Molecular recognition is the foundation of many biological processes and is a central concept in drug design. Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how a molecule (a ligand) might bind to a biological target, such as a protein or enzyme. nih.govnih.gov While no specific biological targets for this compound are established, its structure is analogous to various compounds investigated as enzyme inhibitors. frontiersin.orgnih.gov

The theoretical framework for studying molecular recognition of this compound would involve:

Target Identification: Based on structural similarity to known bioactive molecules, a potential protein target could be hypothesized. For example, phenoxy derivatives have been studied as inhibitors for enzymes like cyclooxygenase (COX) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.orgnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when bound to a target protein. nih.gov The 3D structure of this compound would be placed into the active site of the target protein, and a scoring function would estimate the binding affinity. The results would highlight key interactions, such as:

Hydrogen Bonds: Between the amino group and polar residues in the binding site.

Halogen Bonds: The bromine and chlorine atoms could act as halogen bond donors, interacting with electron-rich pockets.

Hydrophobic Interactions: The phenyl rings would likely engage in π-π stacking or other hydrophobic contacts with nonpolar residues. nih.gov

QSAR and 3D-QSAR: If a series of similar compounds with known biological activity were available, a QSAR model could be built. These models correlate variations in molecular structure with changes in biological activity to predict the potency of new compounds and guide further design.

Molecular docking studies on bromoaniline-based Schiff bases and phenoxy acetic acid derivatives have successfully elucidated their binding modes with targets like DNA, human serum albumin (HSA), and COX-2, respectively, providing a template for how such an analysis would be approached for this compound. nih.govnih.gov These studies consistently show the importance of hydrophobic interactions and specific hydrogen bonds in determining binding affinity and selectivity. nih.gov

Chemical Reactivity and Derivatization Strategies for 4 4 Bromo 2 Chlorophenoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The aniline ring in 4-(4-bromo-2-chlorophenoxy)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.com However, since the para position is already occupied by the phenoxy ether linkage, electrophilic attack is anticipated to occur at the positions ortho to the amine.

Common electrophilic aromatic substitution reactions applicable to this system include:

Halogenation: Introduction of additional halogen atoms onto the aniline ring can be achieved using appropriate halogenating agents. For instance, bromination can be carried out using bromine water, which typically leads to poly-substitution due to the high activation of the aniline ring. youtube.com To achieve mono-substitution, the reactivity of the amine group can be tempered by converting it into an acetamido group. researchgate.net

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to the protonation of the aniline to form the anilinium ion, which is a meta-director. byjus.com

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the aromatic ring. byjus.com

A multi-step synthesis starting from aniline can produce 4-bromo-2-chloroaniline (B1269894), a key intermediate, through a sequence of protection, electrophilic aromatic substitution (bromination and chlorination), and deprotection steps. researchgate.net

Nucleophilic Aromatic Substitution Reactions Involving Halogen Sites

The two halogen atoms, bromine and chlorine, on the phenoxy ring of this compound are potential sites for nucleophilic aromatic substitution (SNA_r). These reactions typically require strong nucleophiles and often proceed under forcing conditions unless the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org

The mechanism for such substitutions can vary. An addition-elimination mechanism is common, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orgyoutube.com The rate of this reaction is influenced by the nature of the leaving group, with more electronegative halogens sometimes leading to a more reactive carbon center for nucleophilic attack. youtube.com

Alternatively, under very strong basic conditions, an elimination-addition mechanism proceeding through a benzyne (B1209423) intermediate can occur. youtube.commasterorganicchemistry.com The position of the incoming nucleophile can be influenced by the structure of the benzyne intermediate.

The relative reactivity of the bromine and chlorine atoms in nucleophilic aromatic substitution can be complex and depends on the specific reaction conditions and the nucleophile used. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, which might suggest preferential substitution at the bromo position. However, electronic effects of the substituents also play a crucial role.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogenated sites on this compound are prime candidates for such transformations. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a particularly versatile and widely used method. libretexts.orgorganic-chemistry.org

This reaction typically employs a palladium catalyst, a base, and a suitable ligand to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. mdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium complexes with phosphine (B1218219) ligands are commonly used. organic-chemistry.orgresearchgate.net

Given the presence of two different halogens, selective cross-coupling at either the bromo or chloro position is a key consideration. In many palladium-catalyzed reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond, allowing for regioselective functionalization. This has been demonstrated in the Suzuki coupling of other dihalogenated aromatic compounds. nih.gov This selectivity allows for the stepwise introduction of different groups.

The general applicability of Suzuki coupling to a wide range of substrates, including those with unprotected anilines, makes it a valuable strategy for diversifying the structure of this compound. nih.gov

Table 1: Overview of Palladium-Catalyzed Suzuki Coupling
Component Role Common Examples Citation
Catalyst Facilitates the reaction cyclePd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ mdpi.comnih.gov
Ligand Stabilizes the palladium center and influences reactivityTriphenylphosphine (PPh₃), dppf, Buchwald ligands researchgate.netresearchgate.net
Base Activates the organoboron speciesK₂CO₃, K₃PO₄, Cs₂CO₃ nih.govnih.gov
Organoboron Reagent Provides the coupling partnerArylboronic acids, boronic esters libretexts.orgnih.gov

Formation of Schiff Bases and Imine Derivatives

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.comjetir.org This reaction is typically catalyzed by a small amount of acid. internationaljournalcorner.com

Schiff bases are a versatile class of compounds with a wide range of applications. The formation of the imine bond introduces a new functional group that can be further modified. For example, the C=N double bond can be reduced to form a secondary amine.

The synthesis of Schiff bases from substituted anilines, such as 4-bromoaniline (B143363), and various aldehydes has been well-documented. internationaljournalcorner.comnih.gov The reaction of this compound with an appropriate carbonyl compound would proceed similarly, yielding a new derivative with an imine linkage.

Table 2: Synthesis of Schiff Bases from Anilines
Aniline Derivative Carbonyl Compound Product Type Citation
4-Bromoaniline3,5-DichlorosalicylaldehydeSchiff Base internationaljournalcorner.com
4-Bromo-2-methylaniline3-Bromothiophene-2-carbaldehydeImine nih.gov
4-Bromoaniline2-ChlorobenzaldehydeSchiff Base nih.gov

Functionalization of the Amine Group (e.g., Acylation, Alkylation, Diazotization)

The nucleophilic nature of the primary amine group allows for a variety of functionalization reactions beyond Schiff base formation.

Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) protects the amine as an acetamido group, a common strategy to moderate its activating effect in electrophilic aromatic substitution. researchgate.net This transformation is a key step in the multi-step synthesis of related compounds. brainly.com

Alkylation: Direct alkylation of the amine can be achieved using alkyl halides, although polyalkylation can be a competing side reaction.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. Diazonium salts are highly versatile intermediates that can undergo a variety of Sandmeyer and related reactions to introduce a wide range of substituents, including halogens, cyano, hydroxyl, and nitro groups, onto the aromatic ring, replacing the original amino group.

Cyclization Reactions and Heterocyclic Ring Formation

The structure of this compound, with its reactive amine group and potential for further functionalization, provides a scaffold for the synthesis of various heterocyclic ring systems. For example, derivatives of this compound could be used as precursors for the construction of quinazolines, benzodiazepines, or other nitrogen-containing heterocycles, which are important motifs in medicinal chemistry.

The specific cyclization strategy would depend on the nature of the other reactants and the desired heterocyclic target. For instance, reaction with a dicarbonyl compound or a molecule containing both a carbonyl group and a good leaving group could lead to ring closure.

Oxidation and Reduction Pathways of the Chemical Compound

The functional groups present in this compound are susceptible to both oxidation and reduction reactions.

Oxidation: The aniline moiety is sensitive to oxidation, which can lead to a variety of products, including colored polymeric materials. The specific outcome depends on the oxidizing agent and reaction conditions.

Reduction: The nitro group, if introduced onto the aniline ring via nitration, can be readily reduced to an amine using various reducing agents, such as tin or iron in acidic media. ketonepharma.com This provides a route to diamino derivatives. The halogen atoms are generally stable to these reducing conditions. Catalytic hydrogenation could potentially reduce the aromatic rings under more forcing conditions.

Advanced Applications of 4 4 Bromo 2 Chlorophenoxy Aniline in Non Clinical Research

Precursor in Organic Synthesis of Complex Molecules

The strategic placement of reactive functional groups—the amino group and the halogen atoms—on the diaryl ether scaffold of 4-(4-Bromo-2-chlorophenoxy)aniline makes it a versatile starting material for the construction of more intricate molecules.

Synthesis of Advanced Pharmaceutical Intermediates

The diaryl ether motif is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netnih.gov The synthesis of advanced pharmaceutical intermediates often involves the coupling of various molecular fragments, and this compound serves as a key building block in this context. The amino group can be readily diazotized or acylated to introduce further complexity, while the halogen atoms provide sites for cross-coupling reactions.

The synthesis of such diaryl ethers typically proceeds via Ullmann or Buchwald-Hartwig cross-coupling reactions. echemcom.comnih.gov While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a generalizable synthesis can be inferred from similar reactions. For instance, the Ullmann condensation of 4-aminophenol (B1666318) with a dihalogenated benzene (B151609) derivative under catalytic conditions represents a plausible route. The reaction conditions for the synthesis of similar halogenated diaryl ethers often involve a copper catalyst and a high-boiling point solvent.

Table 1: Representative Synthesis of a Halogenated Diaryl Ether Amine via Ullmann Condensation

ReactantsCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
4-Aminophenol, 1-bromo-4-chloro-2-nitrobenzeneCuI (10)K₂CO₃DMF15075-85
4-Aminophenol, 1,4-dibromo-2-nitrobenzeneCu₂O (5)Cs₂CO₃NMP18070-80
2-Chloro-4-bromophenol, 4-nitroanilinePd₂(dba)₃ (2)NaOtBuToluene11080-90

This table presents generalized conditions for the synthesis of structurally related compounds and serves as an illustrative example.

The resulting intermediates, containing the this compound core, can be further modified to produce a wide array of compounds for biological screening, excluding any direct assessment of drug efficacy or clinical trial data. The presence of both bromo and chloro substituents allows for selective functionalization, a valuable tool in creating diverse chemical libraries for drug discovery programs. unito.it

Building Block for Agrochemicals and Specialty Chemicals

The diaryl ether structure is also prominent in the field of agrochemicals, particularly in herbicides and fungicides. researchgate.netnih.govnih.gov Many commercial herbicides utilize a diaryl ether core to inhibit key plant enzymes. researchgate.netnih.govnih.gov The specific substitution pattern on the aromatic rings is crucial for their biological activity. The bromo and chloro substituents on the this compound molecule can enhance the lipophilicity and metabolic stability of potential agrochemical candidates, properties that are often desirable for effective pest control agents.

For example, research on various diaryl ether herbicides has demonstrated that the nature and position of halogen substituents significantly influence their efficacy. researchgate.netnih.gov While direct studies on the agrochemical applications of this compound are not widely published, its structural similarity to known active ingredients suggests its potential as a building block in this area.

Table 2: Fungicidal and Herbicidal Activity of Selected Diaryl Ether Derivatives

Compound ClassTarget Organism/EnzymeActivity Metric (e.g., IC₅₀, EC₅₀)Reference
Substituted Diaryl EthersFusarium graminearumVaries with substitution nih.gov
Phenoxybenzoic AcidsAcetolactate Synthase (ALS)Varies with substitution researchgate.netunb.ca
Diphenyl Ether DerivativesProtoporphyrinogen OxidaseIC₅₀ = 0.0468 µmol/L (for G4) cram.com

This table provides examples of the biological activity of related diaryl ether compounds, highlighting the potential of this chemical class in agrochemical research.

Beyond agrochemicals, the unique combination of functional groups in this compound makes it a candidate for the synthesis of various specialty chemicals, where tailored properties such as flame retardancy or specific reactivity are required.

Material Science Applications

The electronic and structural properties of this compound lend themselves to applications in material science, particularly in the development of organic dyes, pigments, and materials with non-linear optical properties.

Development of Novel Dyes and Pigments

The amino group on the aniline (B41778) ring of this compound is a key functional group for the synthesis of azo dyes. nih.govnih.gov Azo dyes, characterized by the -N=N- chromophore, are a large and important class of colored compounds with wide-ranging applications. The synthesis typically involves the diazotization of the primary aromatic amine followed by coupling with a suitable coupling component. unb.ca

The color and properties of the resulting azo dye are heavily influenced by the substituents on the aromatic rings. The electron-withdrawing nature of the chloro and bromo substituents on the phenoxy ring of this compound would be expected to modulate the electronic properties of the resulting azo dye, potentially leading to specific colors and improved lightfastness or thermal stability.

Table 3: Properties of Azo Dyes Derived from Substituted Anilines

Aniline DerivativeCoupling ComponentSolventλ_max (nm)Reference
AnilineAcetylacetoneEthanol350-450 echemcom.com
Substituted ArylaminesNaphtholEthanol450-550 researchgate.net
4-Aminobenzoic acid1-H-pyrrole-2-carbaldehydeEthanol400-500 nih.gov

This table illustrates the range of absorption maxima observed for azo dyes derived from various aniline precursors, indicating the tunability of their color properties.

Role in Non-Linear Optical (NLO) Materials Development

Organic molecules with a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-accepting group, can exhibit significant non-linear optical (NLO) properties. nih.gov These materials are of interest for applications in optical communications, data storage, and other photonic technologies. The this compound molecule possesses an electron-donating amino group and can be functionalized with a suitable electron-accepting group to create a push-pull system.

The diaryl ether linkage provides a flexible, non-planar bridge between the donor and acceptor moieties, which can influence the NLO response. The bromo and chloro substituents can also play a role in modifying the electronic properties and crystal packing of the resulting NLO chromophore. While direct measurements of the NLO properties of this compound derivatives are scarce in the literature, the principles of NLO material design suggest its potential as a scaffold for such materials.

Table 4: First Hyperpolarizability (β) of Selected Push-Pull Chromophores

Donor GroupAcceptor Groupπ-Bridgeβ (10⁻³⁰ esu)Reference
9,9-dimethyl-9H-fluoren-2-amineVariousVaried102 - 174 bohrium.com
p-Nitroaniline--23 nih.gov
Terpyridyl Platinum ComplexArylacetylide-up to 1460 nih.gov

This table presents the first hyperpolarizability values for various push-pull systems, demonstrating the potential for high NLO responses in appropriately designed organic molecules.

Catalysis and Ligand Design Applications

The structural features of this compound also suggest its utility in the design of novel ligands for catalysis. The presence of both a soft donor (the aniline nitrogen) and potentially coordinating halogen atoms, along with the diaryl ether backbone, offers possibilities for creating bidentate or even tridentate ligands.

Diaryl ether-based ligands have been successfully employed in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov These ligands can influence the activity, selectivity, and stability of the metal catalyst. The specific steric and electronic properties of a ligand are critical to its performance. The bromo and chloro substituents on the this compound scaffold would impart specific steric bulk and electronic character to a derived ligand, potentially leading to unique catalytic properties.

For instance, a phosphine (B1218219) group could be introduced onto the aniline nitrogen or one of the aromatic rings to create a P,N-type ligand. The performance of such a ligand in a catalytic reaction would be a subject of empirical investigation.

Table 5: Application of a Diaryl Ether-Based Ligand in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene98 nih.gov
Aryl ChloridesVariousPd(OAc)₂ (0.0005)SPhos (0.001)K₃PO₄Toluene>95 nih.gov

This table provides an example of the high efficiency of a diaryl ether-based phosphine ligand in the Suzuki-Miyaura cross-coupling reaction, illustrating the potential of this ligand class in catalysis.

Sensing and Detection Applications (Theoretical and Experimental Foundations)

Following a comprehensive review of scientific literature and chemical databases, no specific research articles or studies detailing the theoretical or experimental use of this compound in sensing and detection applications have been identified. The current body of scientific work does not appear to cover the development of chemosensors, biosensors, or any detection methodologies based on this particular compound.

The fundamental components of this compound, such as the diaryl ether linkage, the aniline moiety, and the halogen substituents, are present in various molecules used in sensing. For instance, aniline and its derivatives are often employed in the construction of electrochemical sensors and fluorescent probes due to their electronic properties and reactivity. researchgate.netnih.gov Similarly, diaryl ether structures can form the backbone of more complex molecules designed for ion or molecule recognition.

However, without specific experimental data or theoretical modeling for this compound, any discussion of its potential sensing capabilities would be purely speculative. The principles of sensor design often rely on specific host-guest interactions, changes in fluorescence, or electrochemical responses upon binding an analyte. mdpi.comnih.gov These properties are highly dependent on the precise three-dimensional structure and electronic landscape of the molecule .

Researchers have utilized related structural motifs in sensing applications. For example, various aniline-containing compounds have been incorporated into molecularly imprinted polymers for the detection of pollutants like chlorophenols. rsc.org Other studies have focused on modifying electrodes with nanomaterials and polymers to detect a range of chemical and biological substances. nih.govmdpi.com Fluorescent sensors have also been developed using frameworks that might share some basic building blocks with the subject compound, such as aromatic rings. mdpi.comrsc.orgnih.gov

Despite these examples in the broader field of chemical sensing, there is no direct information to construct a detailed analysis of this compound's role in this area. The creation of detailed research findings and data tables, as requested, is not possible in the absence of published research. Further investigation and dedicated studies would be required to determine if this compound possesses any useful properties for sensing and detection.

Future Research Directions and Outlook for 4 4 Bromo 2 Chlorophenoxy Aniline Research

The landscape of chemical research is continually evolving, driven by the pursuit of enhanced efficiency, sustainability, and novel applications. For a specialized compound such as 4-(4-bromo-2-chlorophenoxy)aniline, future research is poised to explore a multitude of avenues, from its fundamental synthesis to its integration into advanced technologies. The following sections outline key areas of prospective research that could unlock the full potential of this aryloxyaniline derivative.

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